

Foreword: The Strategic Value of Iodinated Heterocycles in Modern Synthesis

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Compound of Interest

Compound Name: 3,4-Diiodo-5-methyl-1H-pyrazole

Cat. No.: B2547346

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In the landscape of contemporary drug discovery and material science, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds and functional materials.^{[1][2]} Its unique electronic properties and metabolic stability have cemented its role in numerous FDA-approved therapeutics.^{[2][3]} The strategic introduction of iodine atoms onto this core, as seen in **3,4-Diiodo-5-methyl-1H-pyrazole**, dramatically elevates its synthetic utility. This di-iodinated derivative is not merely a compound but a versatile platform, engineered for reactivity and poised for the construction of complex molecular architectures. The dual carbon-iodine bonds serve as powerful handles for palladium-catalyzed cross-coupling reactions, enabling chemists to forge intricate carbon-carbon and carbon-heteroatom bonds with precision.^{[1][4]} This guide offers a deep dive into the core chemistry, synthesis, and application of this pivotal building block, providing researchers and development professionals with the technical insights necessary to harness its full potential.

Molecular Identity and Physicochemical Characteristics

3,4-Diiodo-5-methyl-1H-pyrazole is a halogenated derivative characterized by a five-membered pyrazole ring bearing two iodine atoms at the C3 and C4 positions and a methyl group at the C5 position.^[4] This specific substitution pattern is crucial to its reactivity and utility in synthetic chemistry.

Caption: Chemical structure of **3,4-Diiodo-5-methyl-1H-pyrazole**.

The compound's key identifiers and physical properties are summarized below, providing essential data for experimental design and safety assessments.

Property	Value	Reference
CAS Number	6715-87-3	[5] [6]
Molecular Formula	C4H4I2N2	[4] [5]
Molecular Weight	333.90 g/mol	[4] [5]
Appearance	Off-white to pale yellow solid	[7]
Melting Point	178-181 °C	[8] [9]
Boiling Point (Predicted)	374.8 ± 42.0 °C	[8] [9]
Density (Predicted)	2.750 ± 0.06 g/cm3	[8] [9]
pKa (Predicted)	10.75 ± 0.50	[9]

Spectroscopic Profile: Elucidating the Structure

Spectroscopic analysis is fundamental to confirming the identity and purity of **3,4-Diiodo-5-methyl-1H-pyrazole**. The heavy iodine substituents and the overall electronic environment of the pyrazole ring give rise to a distinct spectroscopic signature.

Spectroscopic Data	Expected Characteristics
^1H NMR	A characteristic sharp singlet is expected for the methyl group (C5-CH_3) in the upfield region, with minimal coupling. The N-H proton will appear as a broad singlet. [4]
^{13}C NMR	Resonances for the three carbon atoms of the pyrazole ring will be observed. The carbons bonded to iodine (C3 and C4) will show shifts influenced by the heavy atom effect.
^{15}N NMR	Two distinct signals are anticipated, corresponding to the different electronic environments of the nitrogen atoms. The "pyrrole-like" nitrogen (N1, bearing a hydrogen) typically resonates between -160 to -180 ppm, while the "pyridine-like" nitrogen (N2) appears further downfield, around -100 to -120 ppm. [4]
IR Spectroscopy	Characteristic peaks for N-H stretching, C-H stretching (from the methyl group), and C=C/C=N stretching within the pyrazole ring are expected.
Mass Spectrometry	The molecular ion peak (M^+) would be observed at m/z corresponding to 333.90, with a characteristic isotopic pattern due to the presence of two iodine atoms.

Synthesis and Chemical Reactivity

Synthesis: The Iodination Pathway

The most direct and common route to **3,4-Diiodo-5-methyl-1H-pyrazole** is the electrophilic halogenation of the 5-methyl-1H-pyrazole precursor.[\[4\]](#) This transformation requires careful control of reaction conditions to achieve the desired di-iodination at the C3 and C4 positions while avoiding over-halogenation or the formation of undesired isomers.[\[4\]](#)[\[10\]](#) The C4 position

of the pyrazole ring is particularly electron-rich and thus highly susceptible to electrophilic attack.^{[1][11]}

Caption: General workflow for the synthesis of **3,4-Diiodo-5-methyl-1H-pyrazole**.

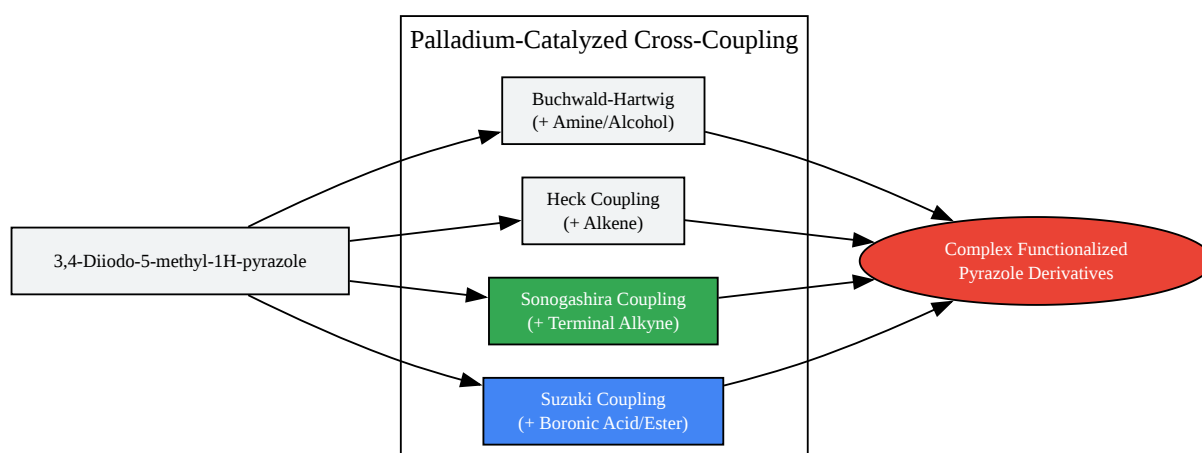
Experimental Protocol: General Procedure for Pyrazole Iodination

This protocol is a generalized representation based on established methods for pyrazole iodination and should be optimized for specific laboratory conditions.^{[1][12][13]}

- Preparation: To a solution of 5-methyl-1H-pyrazole (1.0 mmol) in a suitable solvent (e.g., acetonitrile, acetic acid, or a CCl₄ mixture), add the chosen iodinating agent.^{[1][12]} Common agents include:
 - Molecular Iodine (I₂) with an oxidizing agent like Ceric Ammonium Nitrate (CAN) or HIO₃.^{[10][12]}
 - N-Iodosuccinimide (NIS), often in an acidic medium like trifluoroacetic acid (TFA).^[1]
- Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 80 °C) for a period of several hours to overnight.^[1] Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.
- Work-up: Upon completion, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it. Quench any excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the characteristic iodine color disappears.^{[1][14]}
- Extraction: Extract the aqueous mixture with an appropriate organic solvent, such as dichloromethane or ethyl acetate.^[14]
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired **3,4-Diiodo-5-methyl-1H-pyrazole**.^[1]

Chemical Reactivity: A Gateway to Molecular Complexity

The true synthetic power of **3,4-Diiodo-5-methyl-1H-pyrazole** lies in the reactivity of its two C-I bonds. Iodine atoms are excellent leaving groups, making this compound an ideal substrate for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][4] This allows for the sequential or simultaneous introduction of diverse functional groups, enabling the construction of large and complex molecular libraries from a single, versatile core.



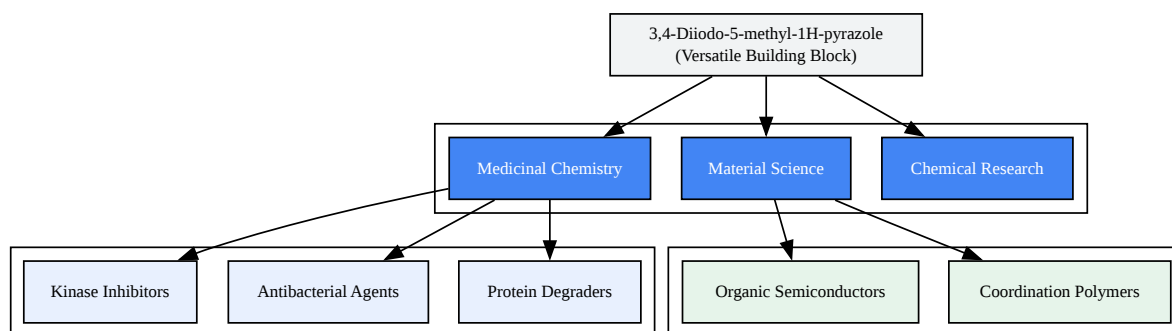
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Caption: Reactivity of **3,4-Diiodo-5-methyl-1H-pyrazole** in cross-coupling reactions.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl or vinyl groups.[1]
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key transformation for accessing extended π -systems and linking molecular fragments.[4][15]
- Heck Coupling: Reaction with alkenes to form substituted alkenes.
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many biologically active compounds.

Applications in Scientific Research and Development

The versatile reactivity of **3,4-Diiodo-5-methyl-1H-pyrazole** positions it as a high-value building block across multiple scientific disciplines.



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Caption: Key application areas for **3,4-Diiodo-5-methyl-1H-pyrazole**.

- **Medicinal Chemistry:** The pyrazole core is a cornerstone of many pharmaceuticals.[16][17] This di-iodinated intermediate is invaluable for synthesizing libraries of novel compounds to screen for biological activity.[7] Its structure is relevant for developing kinase inhibitors, antibacterial agents, and other targeted therapeutics.[1][4] The compound is also listed as a building block for protein degraders, a cutting-edge area of drug discovery.[5]
- **Material Science:** The presence of heavy iodine atoms and the aromatic pyrazole ring imparts unique electronic properties. This makes the compound a candidate for creating novel organic semiconductors, coordination polymers, and other functional materials where tuning electronic characteristics is essential.[4]
- **Chemical Research:** It serves as a pivotal intermediate in multi-step organic synthesis, providing a reliable scaffold for building molecular complexity.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling **3,4-Diiodo-5-methyl-1H-pyrazole**. Users should always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

- **Handling:** Use in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.^[18] Avoid inhalation of dust and direct contact with skin and eyes.^[18]
- **Storage:** Store in a tightly closed container in a cool, dry place. For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C is recommended.^[9] Keep away from heat and sources of ignition.
- **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.^[18]

Conclusion

3,4-Diiodo-5-methyl-1H-pyrazole (CAS 6715-87-3) is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its stable pyrazole core, combined with the exceptional reactivity imparted by the dual iodine substituents, provides a robust and versatile platform for synthetic chemists. From the targeted synthesis of next-generation pharmaceuticals to the development of novel functional materials, this compound offers a reliable pathway to molecular complexity. This guide has detailed its fundamental properties, synthesis, reactivity, and applications, providing the necessary framework for researchers to confidently and effectively integrate this powerful building block into their scientific endeavors.

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